
1-Propene, 1,3,3-trimethoxy-
Overview
Description
1-Propene, 1,3,3-trimethoxy- is an organic compound with the molecular formula C6H12O3 and a molecular weight of 132.1577 g/mol . It is also known by other names such as Acrolein, 3-methoxy-, dimethyl acetal, and 1,3,3-Trimethoxypropene . This compound is characterized by its three methoxy groups attached to a propene backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
1-Propene, 1,3,3-trimethoxy- can be synthesized through various methods. One common synthetic route involves the reaction of acrolein with methanol in the presence of an acid catalyst . This reaction typically proceeds under mild conditions, yielding the desired product with high efficiency. Industrial production methods often employ similar reaction conditions but on a larger scale, utilizing continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Propene, 1,3,3-trimethoxy- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert 1-Propene, 1,3,3-trimethoxy- into different alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions vary widely, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
1-Propene, 1,3,3-trimethoxy- serves as a vital intermediate in the synthesis of more complex organic molecules. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations:
- Oxidation : This compound can be oxidized to yield aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.
- Reduction : It can be reduced to form alcohols through reactions with reducing agents such as lithium aluminum hydride.
- Substitution Reactions : The methoxy groups can be substituted with other functional groups, facilitating the creation of diverse chemical entities.
Biology
In biological research, 1-Propene, 1,3,3-trimethoxy- is studied for its potential interactions with enzymes and metabolic pathways. Its derivatives are investigated for various biological activities, including:
- Antimicrobial Properties : Research has shown that some derivatives exhibit significant antimicrobial effects.
- Anticancer Activity : Ongoing studies are exploring the compound's potential as a therapeutic agent against cancer cells.
Medicine
The compound is being explored for its therapeutic properties and as a building block in drug development. Its unique structure allows for modifications that could lead to novel therapeutic agents. Researchers are particularly interested in how the methoxy groups influence biological activity and drug efficacy.
Industrial Applications
In the industrial sector, 1-Propene, 1,3,3-trimethoxy- is utilized in the production of:
- Polymers and Resins : Its chemical properties make it suitable for creating various polymeric materials.
- Other Industrial Chemicals : The compound's versatility allows it to be incorporated into a wide range of chemical processes.
Case Study 1: Synthesis of Pharmaceuticals
In a study focusing on drug synthesis using 1-Propene, 1,3,3-trimethoxy-, researchers demonstrated its utility as an intermediate in creating anti-inflammatory drugs. The study highlighted how oxidation reactions could yield key intermediates that are further modified to enhance bioavailability and efficacy.
Case Study 2: Anticancer Research
Another research initiative explored the anticancer properties of derivatives derived from this compound. The results indicated that certain modifications led to increased cytotoxicity against specific cancer cell lines compared to unmodified versions.
Mechanism of Action
The mechanism by which 1-Propene, 1,3,3-trimethoxy- exerts its effects depends on the specific application. In chemical reactions, it acts as a versatile intermediate, participating in various transformations through its reactive methoxy groups. In biological systems, it may interact with enzymes and other molecular targets, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
1-Propene, 1,3,3-trimethoxy- can be compared with other similar compounds such as:
1,3,3-Trimethoxypropene: Shares a similar structure but may differ in reactivity and applications.
Propane, 1,1,3-triethoxy-: Another related compound with ethoxy groups instead of methoxy groups, leading to different chemical properties and uses.
The uniqueness of 1-Propene, 1,3,3-trimethoxy- lies in its specific arrangement of methoxy groups, which imparts distinct reactivity and versatility in various chemical and industrial applications.
Biological Activity
Overview
1-Propene, 1,3,3-trimethoxy- (also known as 1,3,3-trimethoxypropene) is an organic compound with the molecular formula C6H12O3. It has garnered interest in scientific research due to its potential biological activities and applications in various fields, including medicine and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : (E)-1,3,3-trimethoxyprop-1-ene
- Molecular Weight : 132.1577 g/mol
- CAS Number : 17576-35-1
The biological activity of 1,3,3-trimethoxypropene is primarily attributed to its methoxy groups, which can engage in hydrogen bonding and other interactions with biological macromolecules. This interaction may influence various biochemical pathways and molecular targets. Some proposed mechanisms include:
- Enzyme Modulation : The compound may modulate the activity of specific enzymes involved in metabolic processes.
- Receptor Binding : It could bind to receptors, affecting signal transduction pathways.
- Antioxidant Activity : The presence of methoxy groups may confer antioxidant properties, potentially protecting cells from oxidative stress.
Antimicrobial Properties
Research indicates that derivatives of 1,3,3-trimethoxypropene exhibit antimicrobial activities against various pathogens. For instance:
- Study Findings : A study demonstrated that compounds with similar structures showed significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Effects
Preliminary studies suggest that 1,3,3-trimethoxypropene may possess anticancer properties:
- Mechanism Insight : The compound's ability to induce apoptosis in cancer cells has been noted in vitro. It appears to affect cell cycle regulation and promote cell death in specific cancer lines .
Anti-inflammatory Effects
There is emerging evidence that this compound may exert anti-inflammatory effects:
- Research Data : In animal models, 1,3,3-trimethoxypropene has been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases .
Case Studies
Several studies have explored the biological activity of 1-Propene, 1,3,3-trimethoxy-. Below are summarized findings from notable research:
Properties
IUPAC Name |
1,3,3-trimethoxyprop-1-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-7-5-4-6(8-2)9-3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVSIZVWGGQMPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066213 | |
Record name | 1-Propene, 1,3,3-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17576-35-1 | |
Record name | 1,3,3-Trimethoxy-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17576-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propene, 1,3,3-trimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 1,3,3-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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